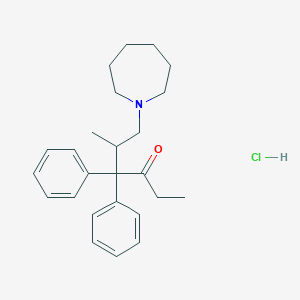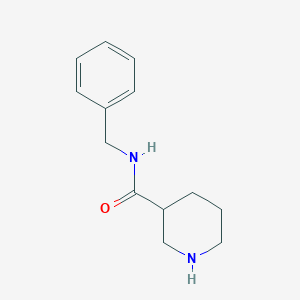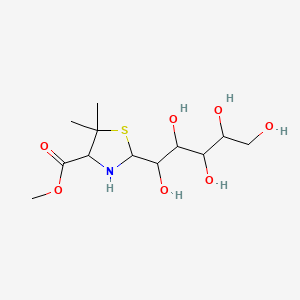
Methyl 5,5-dimethyl-2-(1,2,3,4,5-pentahydroxypentyl)thiazolidine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5,5-dimethyl-2-(1,2,3,4,5-pentahydroxypentyl)thiazolidine-4-carboxylate is a complex organic compound that belongs to the thiazolidine family. Thiazolidines are heterocyclic compounds containing a five-membered ring with one sulfur and one nitrogen atom. This particular compound is characterized by its unique structure, which includes multiple hydroxyl groups and a carboxylate ester.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5,5-dimethyl-2-(1,2,3,4,5-pentahydroxypentyl)thiazolidine-4-carboxylate typically involves the reaction of a thiazolidine derivative with a pentahydroxypentyl group under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the thiazolidine ring. The esterification process involves the use of methanol and a suitable catalyst to introduce the methyl ester group.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The reaction conditions are optimized to ensure high yield and purity. Techniques such as distillation, crystallization, and chromatography are employed to purify the final product.
化学反应分析
Types of Reactions
Methyl 5,5-dimethyl-2-(1,2,3,4,5-pentahydroxypentyl)thiazolidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The thiazolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted thiazolidine derivatives.
科学研究应用
Methyl 5,5-dimethyl-2-(1,2,3,4,5-pentahydroxypentyl)thiazolidine-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Methyl 5,5-dimethyl-2-(1,2,3,4,5-pentahydroxypentyl)thiazolidine-4-carboxylate involves its interaction with specific molecular targets. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds with biological molecules, potentially affecting enzyme activity and cellular processes. The thiazolidine ring may also interact with proteins and nucleic acids, influencing their function.
相似化合物的比较
Similar Compounds
Thiazolidine-4-carboxylate: Lacks the pentahydroxypentyl group, making it less hydrophilic.
Methyl thiazolidine-4-carboxylate: Similar structure but without the additional hydroxyl groups.
Uniqueness
Methyl 5,5-dimethyl-2-(1,2,3,4,5-pentahydroxypentyl)thiazolidine-4-carboxylate is unique due to its multiple hydroxyl groups, which enhance its solubility and reactivity. This makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
65371-84-8 |
|---|---|
分子式 |
C12H23NO7S |
分子量 |
325.38 g/mol |
IUPAC 名称 |
methyl 5,5-dimethyl-2-(1,2,3,4,5-pentahydroxypentyl)-1,3-thiazolidine-4-carboxylate |
InChI |
InChI=1S/C12H23NO7S/c1-12(2)9(11(19)20-3)13-10(21-12)8(18)7(17)6(16)5(15)4-14/h5-10,13-18H,4H2,1-3H3 |
InChI 键 |
SGIHDTCYLFWNOK-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(NC(S1)C(C(C(C(CO)O)O)O)O)C(=O)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


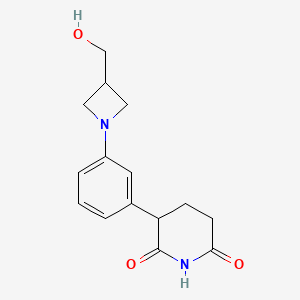
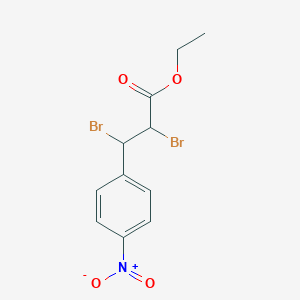
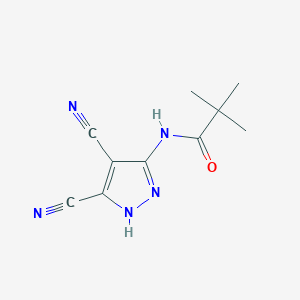
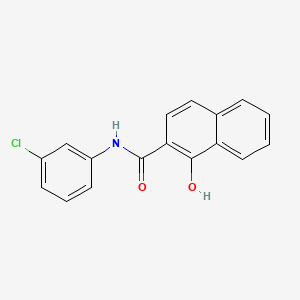
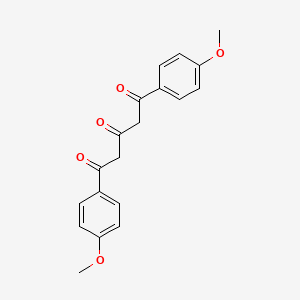
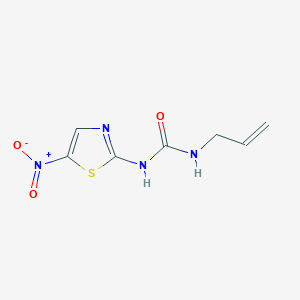
![1,4-Dimethyldibenzo[b,d]furan-2-carbaldehyde](/img/structure/B14002014.png)

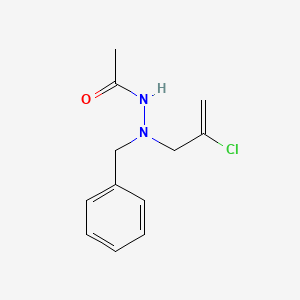
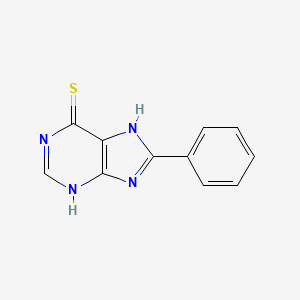
![2-bromo-N-(2-bromoethyl)-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine](/img/structure/B14002039.png)
![n-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-(2-nitrophenyl)acetamide](/img/structure/B14002041.png)
